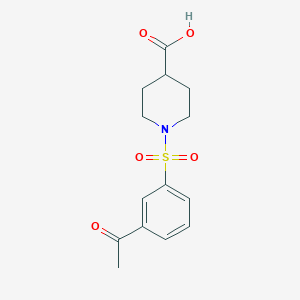

1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid

Description

1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid is a sulfonamide-functionalized piperidine derivative characterized by a benzenesulfonyl group substituted with an acetyl moiety at the meta position and a carboxylic acid group at the 4-position of the piperidine ring. This structural motif is common in medicinal chemistry, particularly in enzyme inhibition and receptor modulation.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-acetylphenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S/c1-10(16)12-3-2-4-13(9-12)21(19,20)15-7-5-11(6-8-15)14(17)18/h2-4,9,11H,5-8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMOKXABTXOXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835705 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the acetyl group: This step often involves acetylation reactions using reagents such as acetic anhydride or acetyl chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing

Biological Activity

1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the piperidine ring through cyclization reactions.

- Acetylation of the benzene sulfonyl group, which can be achieved via acetic anhydride or acetyl chloride.

- Carboxylation using carbon dioxide or carboxylic acid derivatives to introduce the carboxylic acid functionality.

Antimicrobial Properties

Recent studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Compound A | 2 µg/mL (standard strain) | Antimicrobial |

| Compound B | 4 µg/mL (resistant strain) | Antimicrobial |

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the HaCaT cell line (human keratinocyte). The half-maximal inhibitory concentration (IC50) values suggest that while it exhibits antimicrobial properties, it may also show selective toxicity towards non-cancerous cells.

| Compound | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| This compound | >50 | >12.5 |

The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways. Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for various biochemical processes in microorganisms.

Case Studies

- Antimycobacterial Activity : A study assessed the efficacy of piperidine derivatives against M. tuberculosis, revealing that modifications in the piperidine structure significantly influence antimicrobial potency. The tested compound showed promising results with a MIC value indicating effective inhibition against both standard and resistant strains.

- Cytotoxicity Assessment : In vitro studies demonstrated that while exhibiting antimicrobial properties, this compound maintains a favorable safety profile with high SI values, suggesting low toxicity to non-cancerous cells compared to its antimicrobial activity.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors. It has been utilized in microsphere-based protease assays to screen for lethal factor activity, which is crucial in understanding certain pathogenic mechanisms .

Table 1: Medicinal Applications of this compound

Biochemical Studies

The compound has been involved in studies assessing its interaction with biological systems. For instance, it has been used to investigate the effects on insulin release and glucagon secretion, providing insights into metabolic pathways .

Case Study: Insulin Release Mechanism

A study demonstrated that derivatives of piperidine, including this compound, could mimic amino acids like arginine and lysine in stimulating insulin secretion from pancreatic cells. This suggests potential therapeutic roles in diabetes management .

Pharmaceutical Development

The compound serves as a building block in the synthesis of various drug candidates. Its structural characteristics allow for modifications that enhance pharmacological properties, making it a valuable intermediate in drug design.

Table 2: Drug Candidates Derived from Piperidine Structures

| Drug Candidate | Target Condition | Reference |

|---|---|---|

| Donepezil | Alzheimer's Disease | |

| Voglibose | Diabetes | |

| Fentanyl | Pain Management |

Pharmacological Insights

The pharmacological spectrum of piperidine derivatives is extensive. They exhibit various activities including anti-diabetic, anti-cancer, anti-inflammatory, and antimicrobial properties. For instance, compounds similar to this compound have been studied for their potential to inhibit cancer cell proliferation and modulate immune responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among sulfonylpiperidine-4-carboxylic acid derivatives:

*Calculated based on molecular formula C₁₄H₁₅NO₅S.

Physicochemical Properties

- However, ethoxycarbonyl derivatives exhibit lower solubility (log S = -1.3) due to hydrophobic side chains .

- Steric Effects : The 2,6-dichlorophenyl substituent in introduces significant steric bulk, which may hinder binding in enzyme active sites compared to the smaller acetyl group.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid?

The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 3-acetylbenzenesulfonyl chloride) with a piperidine-4-carboxylic acid scaffold. A standard method uses carbodiimide coupling reagents like EDCI/HOBt in anhydrous acetonitrile to activate the carboxylic acid for nucleophilic attack by the amine group. Post-reaction purification involves sequential aqueous washes (NaHCO₃, citric acid) and recrystallization from ethanol . For analogous compounds, hydrolysis of ester intermediates (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) using NaOH followed by acidification yields the carboxylic acid derivative .

Basic: How is structural confirmation achieved for this compound and its derivatives?

Key characterization techniques include:

- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify functional groups (e.g., acetyl, sulfonyl) and confirm regiochemistry. For example, aromatic protons in ¹H NMR (δ 7.45–8.09 ppm) and carbonyl carbons in ¹³C NMR (δ 168–172 ppm) are diagnostic .

- IR spectroscopy : Peaks at ~1612–1730 cm⁻¹ confirm carbonyl (C=O) stretches in acetyl and carboxylic acid groups .

- Elemental analysis : Validates purity and stoichiometry (e.g., %C, %H within 0.05% of theoretical values) .

Advanced: How can researchers optimize reaction yields when synthesizing sulfonamide-linked piperidine derivatives?

Reaction optimization may involve:

- Solvent selection : Anhydrous CH₃CN minimizes side reactions (e.g., hydrolysis) during coupling .

- Temperature control : Room-temperature stirring prevents thermal decomposition of sensitive intermediates .

- Catalyst screening : Alternative coupling agents (e.g., DCC, HATU) or base additives (e.g., DMAP) may improve efficiency.

- Workflow adjustments : highlights the importance of alternative methods (e.g., avoiding Kolbe reactions under non-viable conditions) and exploring electrochemical or photochemical activation .

Advanced: How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Impurity analysis : Use HPLC or LC-MS to detect byproducts (e.g., unreacted starting materials or diastereomers).

- Dynamic NMR : Resolve conformational equilibria (e.g., chair-flipping in piperidine rings) causing peak splitting .

- X-ray crystallography : Resolve ambiguous NOE correlations or stereochemistry. SHELX programs are widely used for small-molecule refinement .

- Isotopic labeling : For complex cases, deuterated analogs or ¹⁵N labeling clarifies ambiguous assignments .

Advanced: What strategies are recommended for improving the solubility of this compound in biological assays?

- Salt formation : Convert the carboxylic acid to a sodium or ammonium salt.

- Co-solvent systems : Use DMSO/water mixtures or cyclodextrin inclusion complexes.

- Derivatization : Synthesize ester or amide prodrugs (e.g., ethyl ester derivatives) to enhance lipophilicity temporarily .

Advanced: How can this compound be leveraged in targeted drug discovery (e.g., enzyme inhibition)?

- Structure-activity relationship (SAR) studies : Modify the sulfonamide or acetyl groups to enhance binding to targets like carbonic anhydrase. demonstrates that substituents on the phenyl ring (e.g., methoxy groups) significantly modulate activity .

- Radiolabeling : Incorporate isotopes (e.g., ¹⁸F) for PET tracer development, as seen in fluorinated piperidine analogs .

- Molecular docking : Use computational models to predict interactions with binding pockets (e.g., sulfonamide coordination to zinc in metalloenzymes) .

Advanced: What safety precautions are critical when handling sulfonamide-containing piperidine derivatives?

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

- Waste disposal : Neutralize acidic byproducts before disposal.

- Emergency protocols : Immediate rinsing with water and medical consultation for exposure, per SDS guidelines .

Basic: What analytical methods are used to assess purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.

- TGA/DSC : Monitor thermal stability (e.g., decomposition above 150°C for sulfonamides) .

- Stability studies : Accelerated degradation under acidic/alkaline conditions identifies labile functional groups (e.g., acetyl hydrolysis) .

Advanced: How can researchers resolve low yields in amide coupling reactions involving bulky substituents?

- Steric hindrance mitigation : Use bulky coupling agents (e.g., HATU) or microwave-assisted synthesis to enhance reaction kinetics.

- Protecting groups : Temporarily protect reactive sites (e.g., tert-butoxycarbonyl [Boc] for amines) to direct coupling .

- Alternative activation : Employ mixed anhydride or active ester strategies (e.g., pentafluorophenyl esters) .

Advanced: What computational tools aid in predicting the physicochemical properties of this compound?

- logP calculation : Software like MarvinSketch predicts hydrophobicity (e.g., logP = −0.194 for analogs) .

- Molecular dynamics simulations : Assess conformational flexibility in aqueous vs. lipid environments.

- pKa estimation : Tools like ACD/Labs determine ionization states relevant to bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.